molecular formula C11H17N3O2 B14059306 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B14059306
M. Wt: 223.27 g/mol
InChI Key: KCICSLKQQZBGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a benzene ring, with a tert-butyl group and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylic acid moiety using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing the compound to bind to enzymes and receptors with high affinity . This binding can inhibit or activate various biological pathways, leading to its observed effects in medicinal applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-tert-butyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

KCICSLKQQZBGCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(CC(CC2)C(=O)O)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.